N-cyclopropyl-2-piperazin-1-ylacetamide: A Technical Guide to Its Basic Properties
N-cyclopropyl-2-piperazin-1-ylacetamide: A Technical Guide to Its Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of N-cyclopropyl-2-piperazin-1-ylacetamide, a piperazine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the parent piperazine molecule and closely related analogs to provide well-founded estimations of its physicochemical characteristics. Detailed experimental protocols for the determination of these properties are also presented to facilitate further research and validation.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties for N-cyclopropyl-2-piperazin-1-ylacetamide are summarized below.
| Property | Value | Remarks |
| Molecular Formula | C9H17N3O | |
| Molecular Weight | 183.25 g/mol | [1] |
| pKa (estimated) | pKa1: ~4.5 - 5.5 pKa2: ~8.5 - 9.5 | Estimated based on piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73) and the electron-withdrawing effect of the N-acetamide group and the electron-donating effect of the N-cyclopropyl group. Alkyl substitution on a piperazine nitrogen typically lowers the pKa.[2][3] |
| Aqueous Solubility | High | Piperazine and many of its salts are freely soluble in water.[4][5][6] The presence of polar functional groups (two nitrogen atoms and an amide) in N-cyclopropyl-2-piperazin-1-ylacetamide suggests high aqueous solubility. |
| LogP (predicted) | -0.5 | This predicted value from PubChem suggests the compound is hydrophilic.[7] |
Basicity and pKa
N-cyclopropyl-2-piperazin-1-ylacetamide possesses two basic nitrogen atoms within the piperazine ring, making it a dibasic compound. The basicity of these nitrogens is a key determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.
The parent molecule, piperazine, has two distinct pKa values, approximately 5.35 and 9.73 at 25°C.[5] The substitution on the nitrogen atoms of the piperazine ring in N-cyclopropyl-2-piperazin-1-ylacetamide will influence these pKa values. The N-acetyl group is electron-withdrawing, which is expected to decrease the basicity (lower the pKa) of the adjacent nitrogen. Conversely, the N-cyclopropyl group is a small alkyl group and is expected to have a modest electron-donating effect, which would slightly increase basicity. Therefore, the pKa values of N-cyclopropyl-2-piperazin-1-ylacetamide are estimated to be slightly lower than those of unsubstituted piperazine.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a standard and accurate method for determining the pKa of ionizable compounds.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of N-cyclopropyl-2-piperazin-1-ylacetamide and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH of the solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH of the solution after each addition.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a dibasic compound, two equivalence points and two half-equivalence points will be observed.
References
- 1. scbt.com [scbt.com]
- 2. uregina.ca [uregina.ca]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Piperazine | 110-85-0 [chemicalbook.com]
- 7. PubChemLite - N-cyclopropyl-2-(piperazin-1-yl)acetamide (C9H17N3O) [pubchemlite.lcsb.uni.lu]
